molecular formula C16H19NO2S B4687415 N-benzyl-N-methyl-1-(4-methylphenyl)methanesulfonamide

N-benzyl-N-methyl-1-(4-methylphenyl)methanesulfonamide

Cat. No. B4687415
M. Wt: 289.4 g/mol
InChI Key: RBLMVWHWHJZPCC-UHFFFAOYSA-N
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Description

N-benzyl-N-methyl-1-(4-methylphenyl)methanesulfonamide, also known as BMS-986001, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of sulfonamides, which are known for their antibacterial, antifungal, and antiprotozoal properties. However, the focus of

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-1-(4-methylphenyl)methanesulfonamide is not fully understood. However, it is believed that this compound works by inhibiting the activity of voltage-gated sodium channels. Voltage-gated sodium channels are important for the propagation of action potentials in neurons. By inhibiting the activity of these channels, this compound reduces the excitability of neurons and reduces the perception of pain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can reduce the release of inflammatory cytokines, which are known to contribute to the development of chronic pain. Additionally, this compound has been shown to reduce the activation of glial cells, which are known to play a role in the development of chronic pain.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-benzyl-N-methyl-1-(4-methylphenyl)methanesulfonamide in lab experiments is that it has been shown to be effective in reducing neuropathic pain in animal models. This makes it a promising compound for further research into the development of new treatments for neuropathic pain. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that can accurately measure its effects.

Future Directions

There are several future directions for research on N-benzyl-N-methyl-1-(4-methylphenyl)methanesulfonamide. One direction is to further investigate its mechanism of action. Understanding how this compound works at the molecular level could provide insights into the development of new treatments for chronic pain. Another direction is to investigate the potential of this compound for the treatment of other conditions, such as epilepsy and depression. Finally, research could focus on the development of new analogs of this compound that have improved efficacy and fewer side effects.

Scientific Research Applications

N-benzyl-N-methyl-1-(4-methylphenyl)methanesulfonamide has been studied extensively for its potential therapeutic applications. One of the most promising applications of this compound is in the treatment of neuropathic pain. Neuropathic pain is a type of chronic pain that is caused by damage to the nervous system. This compound has been shown to be effective in reducing neuropathic pain in animal models.

properties

IUPAC Name

N-benzyl-N-methyl-1-(4-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-14-8-10-16(11-9-14)13-20(18,19)17(2)12-15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLMVWHWHJZPCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)N(C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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